1,4-Dichlorophthalazine

Catalog No.
S704073
CAS No.
4752-10-7
M.F
C8H4Cl2N2
M. Wt
199.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichlorophthalazine

CAS Number

4752-10-7

Product Name

1,4-Dichlorophthalazine

IUPAC Name

1,4-dichlorophthalazine

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

InChI

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H

InChI Key

ODCNAEMHGMYADO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)Cl

Precursor in Medicinal Chemistry

1,4-DCP serves as a starting reagent for the synthesis of various 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, a class of compounds with potential therapeutic properties. One study explored its use in the synthesis of these derivatives, aiming to discover novel antimicrobial agents. []

Coupling Agent in Polymer Synthesis

Beyond medicinal chemistry, 1,4-DCP demonstrates utility as a coupling reagent in the creation of novel soluble polymer-bound ligands. These ligands possess potential applications in various fields, including catalysis and separation science. []

1,4-Dichlorophthalazine is an organic compound with the molecular formula C8H4Cl2N2C_8H_4Cl_2N_2. It features a phthalazine core substituted with two chlorine atoms at the 1 and 4 positions. This compound is characterized by its aromatic structure, which contributes to its chemical stability and reactivity. The presence of chlorine atoms enhances its electrophilic properties, making it a valuable intermediate in various chemical syntheses.

  • 1,4-Dichlorophthalazine itself is not typically studied for its mechanism of action in biological systems.
  • Its primary significance lies in its use as a precursor for the synthesis of other molecules with potential biological activities [].
  • Specific safety data for 1,4-Dichlorophthalazine might be limited in publicly available sources.
  • However, as with most organic compounds, it is advisable to handle it with care in a well-ventilated laboratory using appropriate personal protective equipment [].
Due to its reactive functional groups:

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives. For example, nucleophilic substitution can yield amine or hydroxyl derivatives.
  • Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced derivatives.
  • Coupling Reactions: It can engage in coupling reactions to produce more complex organic molecules, often employed in the synthesis of pharmaceuticals and agrochemicals .

Research indicates that 1,4-dichlorophthalazine and its derivatives exhibit notable biological activities. They have been investigated for their potential as catalysts in asymmetric reactions, particularly in the synthesis of biologically active compounds . Additionally, some derivatives have shown promise in medicinal chemistry, particularly in targeting specific biological pathways.

Several methods exist for synthesizing 1,4-dichlorophthalazine:

  • Direct Chlorination: Starting from phthalazine, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to selectively introduce chlorine at the 1 and 4 positions.
  • Derivatization of Phthalazines: Various synthetic routes involve modifying existing phthalazine compounds through substitution or coupling reactions with chlorinating agents .
  • Catalyzed Reactions: Some studies have explored the use of catalysts, such as cinchona alkaloids, to facilitate the synthesis of 1,4-dichlorophthalazine derivatives through asymmetric reactions .

1,4-Dichlorophthalazine finds applications in various fields:

  • Pharmaceutical Chemistry: It serves as a precursor for synthesizing bioactive compounds and drugs.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its reactive nature.
  • Material Science: Its derivatives are explored for use in dyes and pigments owing to their stable aromatic structures .

Studies involving 1,4-dichlorophthalazine often focus on its interactions with biological systems. For instance:

  • Catalytic Activity: Research has demonstrated that certain derivatives can catalyze significant organic reactions, showcasing their utility in synthetic organic chemistry .
  • Biological Pathways: Investigations into how these compounds interact with specific enzymes or receptors are ongoing, aiming to elucidate their potential therapeutic effects.

Several compounds share structural similarities with 1,4-dichlorophthalazine. A comparison highlights its unique features:

Compound NameStructure TypeUnique Features
PhthalazineDihydropyridazineParent compound; lacks chlorine substituents.
2-ChlorophthalazineSubstituted phthalazineContains one chlorine atom; different reactivity.
1,2-DichlorobenzeneAromatic hydrocarbonDifferent functional group positioning; no nitrogen.

Similar Compounds

  • Phthalazine
  • 2-Chlorophthalazine
  • 1,2-Dichlorobenzene

The classical synthesis of 1,4-dichlorophthalazine has been established through several well-documented methodologies, with phosphorus-based chlorinating agents serving as the primary synthetic tools [3]. The most fundamental approach involves the direct chlorination of 1,4-dioxophthalazine using various phosphorus chloride derivatives under controlled reaction conditions [1] [3].

Phosphorus Pentachloride Method

The phosphorus pentachloride method represents one of the most efficient classical approaches for synthesizing 1,4-dichlorophthalazine [3]. This methodology involves treating 1,4-dioxophthalazine with phosphorus pentachloride in a sealed reaction vessel at elevated temperatures ranging from 140-150°C for approximately 4 hours [3]. The reaction proceeds through a nucleophilic substitution mechanism where the phosphorus pentachloride replaces the oxygen atoms with chlorine atoms [3].

The sealed vessel approach yields exceptional results, achieving 96.5% yield with minimal purification requirements [3]. The reaction mixture is typically quenched with ice water after cooling, followed by neutralization with ammonium hydroxide while maintaining temperatures below 10°C [3]. The product is subsequently purified through dissolution in methylene chloride, treatment with activated carbon, and recrystallization from tetrahydrofuran [3].

Phosphorus Oxychloride Methodology

Phosphorus oxychloride has been employed as an alternative chlorinating agent for the synthesis of 1,4-dichlorophthalazine, though with variable success rates [3] [13]. The conventional phosphorus oxychloride method involves refluxing 1,4-dioxophthalazine with phosphorus oxychloride for extended periods, typically 18 hours [13]. However, this approach often yields unsatisfactory results with poor product yields and requires laborious purification procedures [3].

The mechanism involves the formation of an intermediate phosphate ester, which subsequently undergoes chloride displacement to afford the dichlorinated product [13]. The reaction conditions typically require anhydrous solvents and inert atmosphere protection to prevent hydrolysis of the chlorinating agent [13].

Atmospheric Pressure Variants

An improved modification of the phosphorus pentachloride method has been developed to operate under atmospheric pressure conditions [3]. This approach utilizes carbon tetrabromide as a solvent medium, allowing the reaction to proceed at 140°C without the safety concerns associated with high-pressure systems [3]. The atmospheric pressure variant achieves yields of approximately 78%, with the added advantage of solvent recovery and reuse [3].

Catalyzed Phosphorus Trichloride Method

A more recent classical approach employs phosphorus trichloride in combination with catalytic systems [1]. This methodology utilizes 4-dimethylaminopyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene as catalysts in acetonitrile solvent [1]. The reaction proceeds at temperatures between 60-100°C with controlled addition of phosphorus trichloride over 3-6 hours [1]. This catalyzed approach achieves yields of approximately 75% while offering improved selectivity and reduced side product formation [1].

MethodStarting MaterialReaction ConditionsYield (%)AdvantagesDisadvantages
Phosphorus pentachloride - Sealed vessel1,4-Dioxophthalazine140-150°C, 4h, sealed pressure bottle96.5Quantitative yield, minimal purification neededHigh pressure requirements, safety concerns
Phosphorus oxychloride - Conventional1,4-DioxophthalazineReflux with phosphorus oxychloride, 18hVariable (poor)Traditional methodPoor yields, difficult purification
Phosphorus pentachloride - Atmospheric pressure1,4-Dioxophthalazine140°C, phosphorus pentachloride in carbon tetrabromide solvent78Atmospheric pressure operationModerate yield, solvent recovery needed
Phosphorus trichloride with catalystDiketone phthalazines60-100°C, with 4-dimethylaminopyridine catalyst75Good selectivity with catalystComplex catalyst system

Modern Synthetic Strategies

Contemporary synthetic methodologies for 1,4-dichlorophthalazine have evolved to incorporate advanced techniques that enhance efficiency, selectivity, and environmental compatibility [14] [15]. These modern approaches leverage technological innovations such as microwave irradiation, solid-supported catalysis, and multicomponent reaction strategies [22] [24].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1,4-dichlorophthalazine derivatives [22] [24]. This methodology utilizes electromagnetic radiation to provide rapid and uniform heating, significantly reducing reaction times from hours to minutes [22]. The microwave approach typically employs power levels between 100-300 watts with temperature control systems maintaining optimal reaction conditions [24].

The microwave-assisted chlorination of phthalazine precursors achieves reaction completion within 10-30 minutes compared to several hours required by conventional heating methods [22]. This approach demonstrates yields ranging from 60-94% depending on the specific substrate and reaction conditions employed [24]. The enhanced reaction kinetics result from improved molecular motion and more efficient energy transfer to the reaction mixture [22].

Solid-Supported Synthesis

Solid-supported synthetic methodologies have been developed to facilitate the preparation of 1,4-dichlorophthalazine through heterogeneous catalysis [29]. These approaches utilize solid acid catalysts such as para-toluenesulfonic acid supported on silica or other inorganic matrices [29]. The solid-supported methodology offers advantages including simplified product isolation, catalyst recyclability, and reduced waste generation [29].

The reaction proceeds through a solid-state organic reaction mechanism where phthalic anhydride derivatives undergo cyclization with hydrazide precursors in the presence of the solid catalyst [29]. Subsequent chlorination steps convert the intermediate phthalazinone to the desired dichloride product [29]. This methodology achieves yields of 70-85% with excellent catalyst recovery and reuse potential [29].

One-Pot Multicomponent Reactions

One-pot multicomponent reaction strategies have been developed to streamline the synthesis of 1,4-dichlorophthalazine from readily available starting materials [15]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [15]. The multicomponent strategy typically involves the sequential addition of reagents with careful timing to ensure optimal conversion efficiency [15].

The one-pot methodology demonstrates particular utility in preparing substituted 1,4-dichlorophthalazine derivatives where multiple functional group manipulations are required [15]. Reaction yields typically range from 50-80% with the significant advantage of reduced overall synthetic time and improved atom economy [15].

Palladium-Catalyzed Approaches

Palladium-catalyzed synthetic routes have been investigated for the preparation of complex phthalazine derivatives that can subsequently undergo chlorination to yield 1,4-dichlorophthalazine [16]. These methodologies utilize palladium complexes such as tetrakis(triphenylphosphine)palladium in combination with bis(diphenylphosphino)ferrocene dichloropalladium as co-catalysts [16]. The palladium-catalyzed approach enables cross-coupling reactions that build the phthalazine core structure with high selectivity [16].

The reaction conditions typically involve temperatures of 50-110°C in anhydrous tetrahydrofuran under nitrogen atmosphere protection [16]. Yields ranging from 75-90% have been achieved using optimized catalyst loadings of 2% palladium relative to the limiting substrate [16]. The palladium-catalyzed methodology offers excellent functional group tolerance and enables the preparation of complex substituted derivatives [16].

MethodKey FeaturesReaction TimeTemperatureTypical Yield (%)Environmental Impact
Microwave-assisted synthesisRapid heating, reduced reaction time10-30 minutes80-150°C60-94Reduced energy consumption
Solid-supported synthesisHeterogeneous catalysis, easy separation2-6 hoursRoom temperature to 100°C70-85Recyclable catalysts
One-pot multicomponent reactionMultiple steps in single reaction vessel1-8 hours40-120°C50-80Atom economy improved
Palladium-catalyzed approachMetal-catalyzed cross-coupling reactions6-12 hours50-110°C75-90Selective transformations

Optimization of Synthetic Procedures

The optimization of synthetic procedures for 1,4-dichlorophthalazine synthesis involves systematic investigation of multiple reaction parameters to maximize yield, purity, and efficiency [25] [26]. Contemporary optimization strategies employ statistical design of experiments and computational modeling to identify optimal reaction conditions [25].

Temperature Optimization

Temperature control represents a critical parameter in the synthesis of 1,4-dichlorophthalazine, with optimal ranges varying depending on the specific synthetic methodology employed [1] [3]. For phosphorus pentachloride-based syntheses, temperatures of 140-150°C provide the optimal balance between reaction rate and product selectivity [3]. Higher temperatures may accelerate the reaction but can lead to decomposition of the desired product or formation of unwanted side products [26].

Kinetic studies have demonstrated that reaction rates follow Arrhenius behavior, with activation energies typically ranging from 80-120 kilojoules per mole depending on the chlorinating agent and solvent system [26]. Temperature optimization studies indicate that precise temperature control within ±2°C is essential for reproducible yields [25].

Solvent System Optimization

Solvent selection significantly influences the success of 1,4-dichlorophthalazine synthesis, with polar aprotic solvents generally providing superior results [1] [8]. Acetonitrile and dichloromethane have emerged as preferred solvents due to their ability to solubilize both organic substrates and inorganic chlorinating agents [1] [8]. The solvent choice affects both the reaction kinetics and the selectivity of the chlorination process [8].

Comparative studies have shown that acetonitrile provides enhanced stability for phosphorus-based chlorinating agents while facilitating efficient heat transfer during the reaction [1]. Dichloromethane offers advantages in product isolation and purification, particularly for crystallization-based purification strategies [8]. Solvent optimization also considers recovery and recycling potential to minimize environmental impact [8].

Catalyst Loading Optimization

For catalyzed synthetic routes, catalyst loading optimization balances reaction efficiency against economic considerations [1] [28]. Studies with 4-dimethylaminopyridine catalyst have shown optimal loadings in the range of 0.01-0.1 molar ratio relative to the substrate [1]. Higher catalyst loadings improve reaction rates and conversions but increase production costs and may complicate product purification [28].

The catalyst optimization process involves evaluation of both catalytic activity and selectivity across a range of loading levels [28]. Kinetic modeling has been employed to determine the minimum effective catalyst concentration while maintaining acceptable reaction rates [28]. For 1,4-dichlorophthalazine synthesis, catalyst loadings of 0.05 molar ratio typically provide optimal performance [1].

Substrate Concentration Effects

Substrate concentration optimization addresses the balance between reaction efficiency and potential mass transfer limitations [26]. Concentration studies for 1,4-dichlorophthalazine synthesis indicate optimal substrate concentrations in the range of 0.05-0.2 molar in the chosen solvent system [26]. Higher concentrations may lead to increased reaction rates but can also promote side reactions or precipitation of intermediates [26].

Dilute reaction conditions (0.05 molar) have been shown to provide improved selectivity and reduced side product formation, particularly in light-driven synthetic approaches [26]. However, dilute conditions require larger reactor volumes and may not be economically viable for large-scale production [26].

ParameterOptimal RangeEffect on YieldCritical Considerations
Reaction Temperature140-150°C for phosphorus pentachloride methodHigher temp increases rate but may cause decompositionBalance between rate and selectivity
Reaction Time4-6 hours for sealed vesselLonger time improves conversion up to optimumMonitor for side product formation
Catalyst Loading0.01-0.1 molar ratio for catalystsHigher loading improves rate but increases costCost-benefit analysis required
Solvent ChoiceAcetonitrile or dichloromethanePolar aprotic solvents favor nucleophilic substitutionSolvent recovery and recycling
Substrate Concentration0.05-0.2 molar in solventHigher concentration increases rate but may cause side reactionsHeat and mass transfer limitations
Pressure1-5 atm for sealed methodsHigher pressure improves yield in sealed methodsSafety and equipment requirements
Stirring Speed200-400 rpm for homogeneous mixingAdequate mixing essential for heterogeneous reactionsScale-up considerations for mixing

Green Chemistry Approaches for 1,4-Dichlorophthalazine Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 1,4-dichlorophthalazine, focusing on waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents [14] [15] [31]. These approaches aim to minimize the environmental impact of synthetic processes while maintaining or improving synthetic efficiency [14].

Solvent-Free Synthesis

Solvent-free synthetic methodologies have been developed to eliminate the use of organic solvents in the preparation of phthalazine derivatives [31]. These approaches utilize solid-state mixing techniques where reactants are combined in the absence of liquid media [31]. The solvent-free methodology typically employs mechanical grinding or ultrasonic activation to promote molecular contact and reaction [31].

The solvent-free approach for phthalazine synthesis achieves yields of 70-85% while completely eliminating solvent waste streams [31]. This methodology is particularly effective for condensation reactions between phthalhydrazide and aromatic aldehydes, which can subsequently undergo chlorination to afford 1,4-dichlorophthalazine [31]. The absence of solvents simplifies product isolation and reduces purification requirements [31].

Microwave-Assisted Green Synthesis

Microwave-assisted synthesis represents a green chemistry approach that significantly reduces energy consumption and reaction times [14] [15]. The microwave methodology enables reactions to proceed under milder conditions while achieving comparable or superior yields to conventional heating methods [14]. Energy efficiency studies indicate that microwave-assisted synthesis can reduce energy consumption by 60-80% compared to conventional thermal heating [15].

The green microwave approach utilizes ionic liquids or green solvents such as ethyl lactate as reaction media [15]. These solvents are biodegradable and exhibit low toxicity compared to traditional organic solvents [15]. The combination of microwave heating and green solvents achieves yields ranging from 75-94% for phthalazine derivatives [15].

Ionic Liquid Catalysis

Ionic liquid catalysis has emerged as a sustainable approach for phthalazine synthesis, offering recyclable catalyst systems with reduced environmental impact [24]. Diisopropyl ethyl ammonium acetate has been employed as a task-specific ionic liquid catalyst for the synthesis of phthalazine derivatives [24]. The ionic liquid catalyst can be recycled and reused multiple times without significant loss of catalytic activity [24].

The ionic liquid approach demonstrates yields of 65-90% while providing excellent catalyst recovery rates [24]. The low volatility of ionic liquids eliminates vapor emissions and reduces worker exposure to hazardous chemicals [24]. The recyclability of the ionic liquid catalyst system reduces overall chemical waste and improves process economics [24].

Solid Acid Catalysis

Solid acid catalysts provide a heterogeneous alternative to traditional homogeneous acid catalysts, enabling easier separation and catalyst recovery [29]. Para-toluenesulfonic acid supported on silica has been employed for the synthesis of phthalazine derivatives under environmentally benign conditions [29]. The solid acid approach eliminates the need for liquid acid waste neutralization and disposal [29].

The heterogeneous catalysis methodology achieves yields of 60-80% with excellent catalyst stability and reusability [29]. The solid catalyst can be recovered by simple filtration and regenerated through thermal treatment [29]. This approach significantly reduces chemical waste generation and simplifies downstream processing requirements [29].

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes acoustic cavitation to enhance reaction rates and yields under mild conditions [31]. The ultrasonic methodology employs frequencies of 20-40 kilohertz to promote molecular mixing and activate chemical transformations [31]. This approach enables reactions to proceed at lower temperatures and shorter reaction times compared to conventional methods [31].

The ultrasound-assisted approach for phthalazine synthesis achieves yields of 70-95% while operating at ambient temperatures [31]. The enhanced mass transfer resulting from acoustic cavitation improves reaction efficiency and reduces energy requirements [31]. The methodology is particularly effective when combined with solvent-free conditions to maximize environmental benefits [31].

ApproachGreen PrinciplesEnvironmental BenefitsYield Range (%)Limitations
Solvent-free synthesisWaste reduction, atom economyNo organic solvent waste70-85Limited substrate scope
Microwave-assisted synthesisEnergy efficiency, reduced reaction timeLower energy consumption75-94Equipment investment required
Ionic liquid catalysisRecyclable catalyst, reduced volatilityReduced volatile organic compounds65-90Higher catalyst cost
Solid acid catalysisHeterogeneous catalysis, easy separationMinimized catalyst waste60-80Slower reaction rates
Ultrasound-assisted synthesisEnhanced mass transfer, mild conditionsReduced reaction time and temperature70-95Requires optimization of frequency

Scale-up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of 1,4-dichlorophthalazine requires careful consideration of multiple factors including heat and mass transfer, mixing efficiency, process control, and economic viability [17] [18]. Scale-up methodologies must address the fundamental differences between small-scale and large-scale chemical processes [18].

Heat Transfer Considerations

Heat transfer becomes increasingly challenging as reaction scale increases due to the decreasing surface area to volume ratio in larger reactors [18]. Laboratory-scale reactions benefit from efficient heat dissipation through vessel walls, while industrial-scale processes require sophisticated heat exchanger designs [18]. The exothermic nature of chlorination reactions necessitates careful thermal management to prevent runaway reactions and ensure product quality [18].

Industrial-scale synthesis of 1,4-dichlorophthalazine typically employs jacketed reactors with internal cooling coils or external heat exchangers to maintain precise temperature control [17]. Heat transfer calculations must account for the thermal properties of reaction mixtures and the heat generation rates associated with chemical transformations [18]. Temperature uniformity across large reaction volumes requires optimization of heat transfer surface area and coolant flow rates [18].

Mass Transfer and Mixing Optimization

Effective mixing becomes more complex at industrial scale due to the increased reactor dimensions and potential for concentration gradients [18]. Laboratory-scale magnetic stirring is replaced by high-efficiency mechanical impellers designed to provide uniform mixing throughout large reaction volumes [18]. The power requirements for mixing increase significantly with scale, necessitating careful impeller design and motor sizing [18].

Mass transfer limitations can significantly impact reaction rates and selectivity in large-scale processes [18]. The chlorination of phthalazine substrates involves heterogeneous mixing of organic and inorganic phases, requiring specialized mixing strategies to ensure adequate contact between reactants [18]. Computational fluid dynamics modeling is often employed to optimize impeller design and positioning for maximum mixing efficiency [17].

Process Control and Automation

Industrial production requires comprehensive process control systems to monitor and maintain optimal reaction conditions [17] [18]. Automated systems continuously monitor parameters such as temperature, pressure, flow rates, and composition to ensure consistent product quality [17]. Advanced process control strategies employ feedback loops and predictive algorithms to adjust operating conditions in real-time [18].

The implementation of process analytical technology enables continuous monitoring of reaction progress and product formation [17]. Near-infrared spectroscopy and other analytical techniques provide real-time data on reaction conversion and product purity [17]. Automated sampling and analysis systems ensure consistent quality control throughout the production campaign [18].

Equipment Design and Materials of Construction

Industrial-scale equipment must be constructed from materials that are compatible with the corrosive nature of chlorinating agents [17] [18]. Stainless steel reactors with specialized coatings or linings are typically required to prevent corrosion and contamination [18]. The selection of materials of construction must consider both chemical compatibility and mechanical properties under operating conditions [17].

Reactor design must accommodate the specific requirements of 1,4-dichlorophthalazine synthesis, including provisions for inert atmosphere operation, pressure capability, and specialized charging and discharge systems [17]. The handling of solid products requires consideration of filtration, washing, and drying equipment designed for hazardous materials [18].

Economic and Regulatory Considerations

The economic viability of industrial-scale 1,4-dichlorophthalazine production depends on factors including raw material costs, energy requirements, labor costs, and capital investment [17]. Process optimization focuses on maximizing yield and minimizing waste to improve overall process economics [18]. The selection of synthetic methodology must balance performance with cost considerations [17].

Regulatory compliance requirements significantly impact industrial production processes [18]. Environmental regulations governing emissions, waste disposal, and worker exposure must be addressed through appropriate engineering controls and waste treatment systems [17]. Process validation and documentation requirements ensure consistent product quality and regulatory compliance [18].

AspectLaboratory ScalePilot ScaleIndustrial ScaleKey Challenges
Heat TransferEasy heat dissipationHeat transfer limitations emergeHeat exchanger design criticalTemperature uniformity
Mass TransferGood mixing in small volumesMass transfer becomes limitingDiffusion limitations significantConcentration gradients
Mixing EfficiencyMagnetic stirring adequateMechanical stirring requiredHigh-efficiency impellersPower requirements increase
Safety ConsiderationsFume hood protectionEnhanced safety protocolsComprehensive safety systemsRegulatory compliance
Equipment RequirementsStandard glasswareSpecialized reactors neededPurpose-built equipmentCapital investment
Process ControlManual monitoringAutomated monitoring systemsFull process automationProcess validation
Quality ControlSmall sample analysisRepresentative samplingContinuous quality monitoringBatch-to-batch consistency

XLogP3

3.5

UNII

0OW60266KO

Other CAS

4752-10-7

Wikipedia

1,4-dichlorophthalazine

Dates

Last modified: 08-15-2023

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